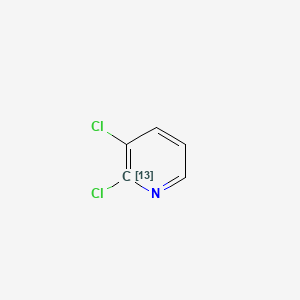

2,3-Dichloropyridine-2-13C

Description

Evolution of Carbon-13 Labeling Techniques for Heterocyclic Systems

The synthesis of ¹³C-labeled heterocyclic compounds has evolved significantly from early methods that often involved lengthy, multi-step syntheses from basic labeled precursors like ¹³CO₂, ¹³CH₄, or K¹³CN. researchgate.net These traditional approaches, while effective, were often inefficient and not amenable to late-stage labeling, where the isotope is introduced at a later step in the synthetic sequence. researchgate.net

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for ¹³C-labeling of heterocycles. These include advancements in transition-metal-catalyzed cross-coupling reactions, C-H activation, and the use of novel ¹³C-labeled building blocks. researchgate.net For instance, palladium-catalyzed carbonylation reactions using ¹³CO have become a powerful tool for introducing ¹³C-labeled carbonyl groups into aromatic and heterocyclic systems. semanticscholar.org

The development of methods for the regioselective synthesis of labeled pyridines is particularly important. Strategies starting from labeled acyclic precursors or the use of specific cyclization reactions now allow for the precise placement of ¹³C atoms within the pyridine (B92270) ring. researchgate.net This level of control is critical for detailed mechanistic and spectroscopic studies.

Strategic Importance of 2,3-Dichloropyridine (B146566) as a Labeled Chemical Scaffold

The 2,3-dichloropyridine framework is a key structural motif in numerous biologically active compounds, particularly in the agrochemical and pharmaceutical industries. scholarsresearchlibrary.comchemicalbook.comcabidigitallibrary.org It serves as a crucial intermediate in the synthesis of a variety of products, including insecticides, herbicides, and medicines. scholarsresearchlibrary.comcabidigitallibrary.org The presence of two chlorine atoms provides handles for further chemical modification through nucleophilic substitution or cross-coupling reactions, making it a versatile scaffold for building molecular complexity. chemicalbook.com

Given its prevalence in bioactive molecules, the ability to introduce a ¹³C label into the 2,3-dichloropyridine scaffold is of high strategic importance. 2,3-Dichloropyridine-2-¹³C, with its precisely placed isotopic label, can serve as an invaluable tool for a variety of research applications.

Potential Research Applications of 2,3-Dichloropyridine-2-¹³C:

Mechanistic Studies: In reactions where the C2-position of the pyridine ring is involved, such as in cross-coupling or substitution reactions, the ¹³C label can be used to follow the transformation of this specific carbon atom, providing insights into the reaction mechanism.

Metabolic Profiling: For agrochemicals or pharmaceuticals containing the 2,3-dichloropyridine moiety, the ¹³C-labeled analogue can be used to trace their metabolic fate in organisms and the environment. This is crucial for understanding their efficacy, persistence, and potential for bioaccumulation.

Internal Standards for Quantitative Analysis: 2,3-Dichloropyridine-2-¹³C is an ideal internal standard for the quantification of unlabeled 2,3-dichloropyridine or its derivatives in complex matrices. researchgate.net Its chemical behavior is identical to the analyte, but its mass is shifted by one unit, allowing for accurate and precise measurement by mass spectrometry.

Detailed Research Findings

While specific published research focusing exclusively on 2,3-Dichloropyridine-2-¹³C is limited, its properties and potential applications can be inferred from the extensive research on ¹³C labeling and the chemistry of 2,3-dichloropyridine.

The key physical and chemical properties of 2,3-Dichloropyridine-2-¹³C are summarized in the table below.

Table 1: Physicochemical Properties of 2,3-Dichloropyridine-2-¹³C

| Property | Value |

| Empirical Formula | ¹³CC₄H₃Cl₂N |

| Molecular Weight | 148.98 g/mol |

| Isotopic Purity | 99 atom % ¹³C |

| Assay | 97% (CP) |

| Form | Solid |

| Mass Shift | M+1 |

| InChI Key | MAKFMOSBBNKPMS-HOSYLAQJSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The synthesis of unlabeled 2,3-dichloropyridine is well-established and can be achieved through various routes, including the chlorination of 2-chloronicotinic acid or the selective dechlorination of 2,3,6-trichloropyridine. chemicalbook.comcabidigitallibrary.orggoogle.com The synthesis of 2,3-Dichloropyridine-2-¹³C would likely involve the use of a ¹³C-labeled starting material in one of these synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro(213C)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKFMOSBBNKPMS-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=[13C](N=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dichloropyridine 2 13c

Retrosynthetic Approaches for Regioselective 13C Isotope Incorporation at the Pyridine (B92270) 2-Position

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.orgyoutube.com For 2,3-Dichloropyridine-2-13C, the primary goal is to devise a strategy that allows for the unambiguous introduction of a ¹³C atom at the C-2 position.

A logical retrosynthetic disconnection involves breaking the C2-N and C2-C3 bonds, which points towards building the pyridine ring from acyclic precursors. However, a more practical approach for regioselective isotope placement often involves modifying a pre-existing pyridine or precursor ring. A key strategy focuses on disconnecting the functional groups around the target carbon.

Considering the final product, 2,3-dichloropyridine (B146566), a plausible retrosynthesis involves transformations that can introduce the chlorine atoms and the labeled carbon. A key disconnection points to 2-amino-3-chloropyridine (B188170) as a direct precursor. The amino group at the C-2 position is a versatile handle for introducing the chloro group via a Sandmeyer reaction. This simplifies the problem to the synthesis of 2-amino-3-chloropyridine labeled at the C-2 position. Further deconstruction of this intermediate can lead to precursors where the ¹³C atom can be introduced from a simple, commercially available labeled starting material. advancechemjournal.comlakotalakes.comamazonaws.com

Key Retrosynthetic Disconnections for 2,3-Dichloropyridine-2-¹³C:

| Target Molecule | Disconnection Strategy | Key Intermediate | Precursor Fragments |

| 2,3-Dichloropyridine-2-¹³C | C-Cl bond formation (Sandmeyer Rxn) | [2-¹³C]-3-Chloro-2-aminopyridine | N/A |

| [2-¹³C]-3-Chloro-2-aminopyridine | C-NH₂ formation (Hofmann Degradation) | [2-¹³C]-2-Chloronicotinamide | N/A |

| [2-¹³C]-2-Chloronicotinamide | Amide formation | [2-¹³C]-2-Chloronicotinic acid | Ammonia |

| [2-¹³C]-2-Chloronicotinic acid | Carboxylic acid formation | [2-¹³C]-2-Chloro-3-methylpyridine | Oxidizing agent |

| [2-¹³C]-2-Chloro-3-methylpyridine | Ring formation / ¹³C source incorporation | ¹³C-cyanide, acrolein derivatives | Various acyclic precursors |

This multi-step approach allows for the strategic introduction of the isotope early in the synthesis, followed by established chemical transformations to build the final target molecule.

Precursor Synthesis and ¹³C-Enrichment Strategies (e.g., utilizing ¹³C-cyanide sources)

The introduction of the ¹³C isotope is the most critical step in the synthesis. The choice of the labeled precursor is dictated by its commercial availability, cost, and reactivity. ¹³C-labeled cyanide salts, such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN), are common and versatile C1 building blocks for introducing a labeled carbon atom that can be further elaborated into a carboxylic acid or an amide. researchgate.net

A plausible synthetic route begins with a precursor that allows for the introduction of the cyanide group. One potential strategy involves the synthesis of 2-chloronicotinonitrile from a suitable starting material, where the nitrile carbon is the ¹³C isotope. This labeled nitrile can then be hydrolyzed to the corresponding carboxylic acid or amide, which serves as a key intermediate.

Alternatively, building the pyridine ring itself using a ¹³C-labeled fragment is a powerful strategy. While complex, ring synthesis methodologies offer direct access to specifically labeled heterocycles. chemrxiv.org However, for this specific target, modifying an existing scaffold is often more efficient. The synthesis of [carboxyl-¹³C]-2-chloronicotinic acid is a pivotal step. This can be achieved through various methods, including the carbonation of a Grignard reagent with ¹³CO₂ or the hydrolysis of a ¹³C-nitrile. The latter is often more practical.

Optimization of Reaction Pathways for Isotopic Purity and Yield

A robust and high-yielding synthetic pathway is essential to maximize the incorporation of the expensive isotope into the final product. A well-established route for the synthesis of unlabeled 2,3-dichloropyridine proceeds from 2-chloronicotinic acid. doaj.orgchemicalbook.com This pathway can be adapted for the labeled analogue.

The proposed optimized pathway is as follows:

Amidation: The starting material, [carboxyl-¹³C]-2-chloronicotinic acid, is converted to its corresponding amide, [carbonyl-¹³C]-2-chloronicotinamide. This reaction is typically carried out using thionyl chloride to form the acid chloride, followed by reaction with ammonia.

Hofmann Degradation: The labeled amide undergoes a Hofmann rearrangement. This reaction converts the amide into a primary amine with one less carbon atom. In this case, [carbonyl-¹³C]-2-chloronicotinamide is treated with a halogenating agent like bromine or chlorine in the presence of a strong base (e.g., sodium hydroxide) to yield [2-¹³C]-2-chloro-3-aminopyridine. google.com The original carbonyl carbon becomes the C-2 carbon of the resulting aminopyridine.

Diazotization: The resulting [2-¹³C]-2-chloro-3-aminopyridine is then diazotized. This is achieved by treating the amine with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). researchgate.net This process converts the primary amino group into a diazonium salt ([2-¹³C]-3-chloro-2-diazoniumpyridine chloride), which is a highly reactive intermediate and an excellent leaving group. masterorganicchemistry.com

Sandmeyer Reaction: The final step is a Sandmeyer reaction, where the diazonium salt is displaced by a chloride ion to form the target molecule, this compound. wikipedia.org This is typically catalyzed by copper(I) chloride (CuCl). google.comnih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, effectively replacing the -N₂⁺ group with a chlorine atom. wikipedia.org

Throughout this multi-step synthesis, optimization of reaction conditions (temperature, concentration, catalysts) is crucial to maximize yield and maintain high isotopic purity, preventing any potential scrambling or loss of the ¹³C label. doaj.org

Table of Key Reaction Steps and Conditions:

| Step | Reaction | Key Reagents | Typical Conditions | Product |

| 1 | Amidation | SOCl₂, NH₄OH | Room temperature to gentle heating | [carbonyl-¹³C]-2-chloronicotinamide |

| 2 | Hofmann Degradation | Br₂, NaOH | 75-80 °C | [2-¹³C]-2-chloro-3-aminopyridine |

| 3 | Diazotization | NaNO₂, HCl | 0-5 °C | [2-¹³C]-3-chloro-2-diazoniumpyridine chloride |

| 4 | Sandmeyer Reaction | CuCl, HCl | 50-70 °C | 2,3-Dichloropyridine-2-¹³C |

Chromatographic and Isolation Techniques for Labeled Pyridine Intermediates

Purification of the intermediates and the final product is critical to remove unreacted starting materials, reagents, and byproducts. Standard chromatographic techniques are employed for the isolation of pyridine derivatives. nih.gov

Column Chromatography: This is the most common method for purification on a laboratory scale. Silica gel is typically used as the stationary phase, with a solvent system (mobile phase) of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate. The polarity is adjusted to achieve optimal separation of the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique offers superior resolution compared to standard column chromatography. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound.

Crystallization: If the final product or an intermediate is a stable solid, crystallization can be an effective method for purification. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.

During purification, it is important to minimize the loss of the valuable isotopically labeled material. This involves careful handling, efficient extraction, and concentration steps.

Analytical Validation of Isotopic Enrichment and Positional Specificity

After synthesis and purification, it is imperative to confirm that the ¹³C isotope has been incorporated into the target molecule at the correct position and with the expected enrichment level. This validation is typically performed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular weight of the compound with high accuracy. almacgroup.comresearchgate.net For 2,3-Dichloropyridine-2-¹³C, the molecular ion peak will be shifted by approximately one mass unit compared to its unlabeled counterpart. By analyzing the isotopic cluster of the molecular ion, the percentage of isotopic enrichment can be calculated. nih.govresearchgate.netnih.gov This involves comparing the measured isotope distribution with the theoretical distribution for a given enrichment level. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the exact position of the isotope within the molecule. acs.org

¹³C NMR: A standard ¹³C NMR spectrum will show a significantly enhanced signal for the carbon atom at the C-2 position due to the high abundance of the ¹³C isotope at that site. nih.govfrontiersin.org The chemical shift of this signal confirms its electronic environment.

¹H NMR: In the proton NMR spectrum, the protons attached to carbons adjacent to the labeled C-2 position will exhibit coupling to the ¹³C nucleus (¹³C-¹H coupling). This results in the splitting of these proton signals into doublets, providing unequivocal evidence of the label's position.

2D NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate the labeled ¹³C nucleus with its attached proton (if any) or to confirm long-range couplings, further solidifying the positional assignment. copernicus.org

These analytical methods, when used in conjunction, provide a comprehensive validation of the synthesis, confirming the identity, purity, isotopic enrichment, and specific labeling position of 2,3-Dichloropyridine-2-¹³C. acs.orgresearchgate.net

Advanced Spectroscopic Applications of 2,3 Dichloropyridine 2 13c

Utilization of 13C NMR Spectroscopy for Mechanistic Elucidation and Conformational Analysis

The introduction of a 13C label at a specific position overcomes the low natural abundance of the isotope, enabling a suite of advanced NMR experiments that are otherwise impractical. This allows for detailed investigation into molecular structure and behavior.

The 13C-label at the C-2 position allows for the precise measurement of one-bond and long-range spin-spin coupling constants (J-couplings) involving this carbon. These coupling constants are highly sensitive to the dihedral angles, bond angles, and the nature of the intervening bonds, providing critical information for conformational analysis and mechanistic studies. libretexts.org

¹J(¹³C2-¹³C3): The one-bond coupling between the labeled C-2 and the adjacent C-3 provides direct insight into the s-character of the C2-C3 bond. thieme-connect.de Variations in this coupling constant under different conditions can indicate changes in hybridization and bond strength.

ⁿJ(¹³C2-H): Long-range couplings to the protons on the pyridine (B92270) ring (e.g., ²J to H4, ³J to H5, and ⁴J to H6) are invaluable for structural assignment. The magnitude of these couplings, particularly the three-bond couplings, often follows a Karplus-type relationship, allowing for the estimation of dihedral angles and, consequently, the preferred conformation of the molecule in solution. rubingroup.org

ⁿJ(¹³C2-¹⁵N1): If the molecule were doubly labeled with ¹⁵N at the pyridine nitrogen, the coupling between the adjacent ¹³C2 and ¹⁵N1 would be a sensitive probe of the C-N bond's electronic environment. Even without ¹⁵N labeling, the ¹³C2 chemical shift is influenced by the adjacent nitrogen.

The ability to accurately measure these couplings, enhanced by the isotopic label, provides empirical data that is essential for validating computational models of the molecule's structure.

Table 1: Representative ¹³C-¹H Coupling Constants in Pyridine Systems

| Coupling Type | Number of Bonds | Typical Range (Hz) | Structural Information |

| ¹J(C-H) | 1 | 150 - 180 | s-character of C-H bond |

| ²J(C-C-H) | 2 | 1 - 10 | Bond angle |

| ³J(C-C-C-H) | 3 | 5 - 15 | Dihedral angle (Karplus relationship) |

Note: This table provides typical values for pyridine-like aromatic systems. Actual values for 2,3-Dichloropyridine-2-13C would require experimental measurement.

The chemical shift of the ¹³C-labeled C-2 carbon is a highly sensitive indicator of the local electronic environment. oregonstate.edu Its position in the NMR spectrum is influenced by the inductive effects of the adjacent nitrogen and C-3 chlorine atom, as well as the mesomeric effects within the aromatic ring. mdpi.com

In pyridine itself, the C2 carbon is significantly deshielded (around 150 ppm) due to the electronegativity of the adjacent nitrogen. testbook.com The presence of two chlorine substituents in 2,3-dichloropyridine (B146566) further modifies the electron density distribution. By studying the ¹³C2 chemical shift of this compound in various solvents or upon interaction with other molecules (e.g., Lewis acids), one can map the changes in the electronic structure. For instance, protonation or coordination at the nitrogen atom would induce a significant downfield shift at the C-2 position, quantifying the extent of electronic perturbation. These perturbations provide a direct measure of the molecule's reactivity and the electronic consequences of intermolecular interactions. mdpi.com

For molecules undergoing slow dynamic processes on the NMR timescale (such as restricted rotation, ring-flipping, or chemical exchange), dynamic NMR (DNMR) techniques are essential. The ¹³C label in this compound makes it an ideal candidate for such studies.

¹³C-ZZ-exchange spectroscopy is a powerful two-dimensional NMR technique used to study slow chemical exchange processes. nih.govnih.gov If this compound were to exist in two or more distinct conformational states that interconvert slowly, this experiment would show cross-peaks connecting the ¹³C2 signals of the different states. The intensity of these cross-peaks as a function of a mixing time delay allows for the quantitative determination of the exchange rate constants (k), providing valuable kinetic and thermodynamic data about the dynamic process. nih.gov This is particularly useful for characterizing reaction mechanisms and conformational landscapes that are inaccessible to standard spectroscopic methods.

Application of Isotope-Edited Mass Spectrometry for Reaction Monitoring and Product Identity Confirmation

Mass spectrometry (MS) is a cornerstone technique for determining molecular weights and elucidating chemical structures. The use of an isotopically labeled compound like this compound greatly enhances the power of MS analysis, particularly in complex reaction mixtures.

The key advantage is the introduction of a unique mass signature. This compound has a molecular weight that is one mass unit higher than its unlabeled counterpart. This mass difference acts as a tag, allowing for the unambiguous identification of the labeled molecule and any of its derivatives in a mass spectrum.

During reaction monitoring, an analyst can easily track the consumption of the starting material (this compound) and the formation of labeled products by looking for the characteristic M+1 peak relative to the unlabeled species. This "isotope-edited" approach allows for:

Clear Differentiation: Labeled products are easily distinguished from any unlabeled byproducts or impurities.

Mechanistic Insights: In reactions where the pyridine ring might undergo fragmentation or rearrangement, the fate of the labeled carbon can be traced, providing direct evidence for proposed mechanistic pathways.

Quantitative Analysis: By comparing the ion intensities of the labeled species to an internal standard, precise quantification of reaction progress can be achieved.

This method is invaluable for confirming the identity of a desired product, ensuring that the pyridine core has been incorporated as intended without unexpected scrambling or degradation.

Vibrational Spectroscopy (IR, Raman) for Subtle Structural Characterization Perturbations Induced by Isotopic Labeling

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are determined by the masses of the constituent atoms and the force constants of the bonds connecting them.

The substitution of a ¹²C atom with a heavier ¹³C atom at the C-2 position in 2,3-dichloropyridine results in a predictable, albeit small, red-shift (a decrease in frequency) for vibrational modes that involve significant motion of this specific carbon atom. libretexts.orgresearchgate.net According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Increasing the mass of the carbon at C-2 will thus lower the frequency of associated stretching and bending modes.

A study of the vibrational spectra of unlabeled 2,3-dichloropyridine provides a baseline for comparison. oup.com Key vibrational modes expected to be perturbed by the ¹³C label include:

C-Cl stretching modes

Pyridine ring stretching and deformation modes, particularly those with significant C2-N and C2-C3 character.

C-H in-plane and out-of-plane bending modes, though to a lesser extent.

By comparing the IR and Raman spectra of the labeled and unlabeled compounds, these small isotopic shifts can be experimentally observed. This allows for the confident assignment of specific vibrational bands to specific molecular motions, resolving ambiguities that may exist in the analysis of the unlabeled compound alone. This precise assignment is crucial for detailed structural characterization and for understanding subtle changes in bonding upon complexation or reaction. nih.gov

Table 2: Selected Vibrational Frequencies for 2,3-Dichloropyridine and Expected ¹³C Isotopic Shift

| Vibrational Mode | Unlabeled Frequency (cm⁻¹) oup.com | Expected Shift for C-2 Labeling |

| Ring Stretching | 1565 | Small Red-Shift |

| Ring Stretching | 1400 | Small Red-Shift |

| C-H in-plane bend | 1150 | Negligible |

| Ring Breathing | 992 | Small Red-Shift |

| C-Cl Stretch | 788 | Moderate Red-Shift |

Note: The magnitude of the shift depends on the degree to which the C-2 atom participates in the normal mode of vibration.

Advanced X-ray Crystallography for Precise Bond Lengths and Angles in Labeled Derivatives

X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise measurements of bond lengths, bond angles, and intermolecular interactions. While isotopic labeling itself does not significantly alter the crystal structure, crystallographic analysis of derivatives made from this compound serves as a crucial benchmark. nih.govresearchgate.net

The crystal structure of unlabeled 2,3-dichloropyridine has been determined, revealing a nearly planar pyridine ring. nih.govresearchgate.net The key structural parameters from this analysis provide a solid-state reference.

Table 3: Selected Crystallographic Data for 2,3-Dichloropyridine nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 3.805 |

| b (Å) | 14.196 |

| c (Å) | 10.68 |

| β (°) | 97.221 |

Note: These data pertain to the unlabeled molecule and are not expected to change significantly upon isotopic substitution.

When derivatives of this compound are synthesized and crystallized, X-ray analysis provides their exact three-dimensional structures. This information is highly complementary to the solution-state data obtained from NMR. For example, NMR might suggest a particular average conformation in solution, while crystallography reveals the specific conformation adopted in the crystal lattice, including the precise bond lengths and angles that are influenced by crystal packing forces. This comparison between solid-state and solution-state structures is fundamental to a complete understanding of a molecule's conformational preferences and reactivity.

Mechanistic Investigations Utilizing 2,3 Dichloropyridine 2 13c As a Tracer

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. researchgate.net While often depicted as a straightforward addition-elimination sequence via a Meisenheimer complex, isotopic labeling studies can reveal more complex, underlying pathways. researchgate.netchemistrysteps.com

The use of 2,3-Dichloropyridine-2-¹³C is particularly insightful for distinguishing between the standard addition-elimination mechanism and pathways involving strained intermediates like hetarynes. In a standard SNAr reaction, the incoming nucleophile directly displaces the leaving group. If this were the sole mechanism for a reaction at the C-2 position of 2,3-Dichloropyridine-2-¹³C, the product would exclusively feature the new substituent at the ¹³C-labeled carbon.

However, evidence for alternative mechanisms, such as those proceeding through a highly reactive benzyne-type intermediate (in this case, a dehydropyridine), can be unequivocally demonstrated with isotopic labeling. chemistrysteps.comlibretexts.org If the reaction proceeds via elimination to form a 2,3-pyridyne intermediate, the incoming nucleophile can then attack with equal probability at either of the two carbons of the formal triple bond.

Hypothetical Product Distribution in SNAr of 2,3-Dichloropyridine-2-¹³C

| Reaction Pathway | Position of Nucleophile in Product | Expected ¹³C Location |

| Direct Addition-Elimination | C-2 | Exclusively at the carbon bearing the nucleophile |

| Hetaryne (2,3-Pyridyne) Intermediate | C-2 and C-3 | Distributed between the carbon bearing the nucleophile and the adjacent carbon |

This scrambling of the label, where the nucleophile is found at both the original labeled site and the adjacent carbon, provides compelling evidence for the existence of a symmetric or pseudo-symmetric intermediate like a hetaryne. chemistrysteps.comlibretexts.org

While the primary utility of isotopic labeling is for tracing pathways, the substitution of ¹²C with ¹³C can also have a subtle but measurable effect on reaction rates, known as a kinetic isotope effect (KIE). wikipedia.org This effect arises from the difference in zero-point vibrational energies between the C-Cl bonds involving the two different carbon isotopes. princeton.edu The ¹³C-Cl bond is slightly stronger and has a lower zero-point energy, thus requiring more energy to break.

By precisely measuring the reaction rates of both the labeled and unlabeled 2,3-dichloropyridine (B146566), researchers can determine if the C-Cl bond is being broken in the rate-determining step of the reaction. wikipedia.org

A significant primary KIE (k₁₂/k₁₃ > 1) would suggest that the cleavage of the C-2 chlorine bond is part of the slow step, which is consistent with some concerted SNAr mechanisms or scenarios where leaving group departure is rate-limiting. researchgate.netwikipedia.org

A KIE value near unity (k₁₂/k₁₃ ≈ 1) would indicate that C-Cl bond breaking occurs in a fast step after the rate-determining step, which is characteristic of the classic two-step addition-elimination mechanism where the initial nucleophilic attack is rate-limiting. princeton.edu

These studies provide a deeper understanding of the reaction's energy profile and can help distinguish between concerted and stepwise mechanisms. researchgate.net

Applications in Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis. nih.govorganic-chemistry.orgwikipedia.org Mechanistic investigations using isotopically labeled substrates like 2,3-Dichloropyridine-2-¹³C are crucial for optimizing these powerful transformations and understanding the intricate behavior of the catalyst. wikipedia.org

The journey of a substrate through a catalytic cycle involves multiple stages of interaction with the metal center. By using 2,3-Dichloropyridine-2-¹³C, these interactions can be monitored using techniques like ¹³C NMR spectroscopy. frontiersin.org This allows for the direct observation of the carbon atom involved in the key step of oxidative addition to the palladium(0) catalyst.

Changes in the ¹³C NMR chemical shift upon coordination to the palladium center can provide information about the electronic environment of the C-2 carbon and the nature of the catalyst-substrate complex. frontiersin.org This is vital for understanding ligand effects, catalyst activation, and the formation of the active catalytic species.

The core bond-forming events in cross-coupling reactions are migratory insertion and reductive elimination. nih.gov Isotopic tracing with 2,3-Dichloropyridine-2-¹³C provides a clear method to follow the carbon framework through these steps.

Oxidative Addition: The cycle begins with the insertion of the palladium catalyst into the ¹³C-Cl bond, forming a Pd(II)-pyridyl complex. The ¹³C label is now directly attached to the metal center.

Transmetalation: The organometallic coupling partner (e.g., from a boronic acid in Suzuki coupling or an organostannane in Stille coupling) transfers its organic group to the palladium center. organic-chemistry.orgwikipedia.org

Reductive Elimination: This is the final, product-forming step where the two organic groups—the ¹³C-labeled pyridyl ring and the group from the coupling partner—form a new C-C bond as they are eliminated from the metal center, regenerating the Pd(0) catalyst. nih.gov

By analyzing the final product, researchers can confirm that the new bond has formed at the exact position of the original ¹³C label, ruling out isomerization or other unexpected rearrangements on the metal center. This confirmation is critical for ensuring the predictability and reliability of the coupling reaction.

Kinetic Isotope Effect (KIE) Studies for Identification of Rate-Determining Steps

Kinetic isotope effect studies are a sophisticated tool for pinpointing the rate-determining step of a multi-step reaction. harvard.edunih.gov In the context of metal-catalyzed cross-coupling, a ¹³C KIE can help determine whether oxidative addition, transmetalation, or reductive elimination is the slowest step in the catalytic cycle.

By comparing the rate of the cross-coupling reaction using 2,3-Dichloropyridine-2-¹³C with the rate using the natural abundance (predominantly ¹²C) compound, a KIE can be calculated. wikipedia.org

Interpreting ¹³C KIE in a Palladium-Catalyzed Cross-Coupling Reaction

| Observed KIE (k₁₂/k₁₃) | Implied Rate-Determining Step | Mechanistic Rationale |

| > 1.02 | Oxidative Addition | A significant KIE suggests that the ¹³C-Cl bond is being broken during the slowest step of the reaction. |

| ≈ 1.00 | Transmetalation or Reductive Elimination | A KIE near unity implies that the ¹³C-Cl bond is already broken before the rate-limiting step occurs. |

Probing Reaction Intermediates and Transition States via Isotopic Labeling

Extensive research into the use of the isotopically labeled compound 2,3-Dichloropyridine-2-13C for probing reaction intermediates and transition states has not yielded specific documented studies within the public domain. While the principles of isotopic labeling are a well-established and powerful tool in elucidating reaction mechanisms, the application of this specific tracer to investigate the mechanistic details of reactions involving 2,3-dichloropyridine is not described in the available scientific literature.

Isotopic labeling involves the replacement of an atom in a reactant with its isotope to trace its path through a chemical reaction. wikipedia.org The use of carbon-13 (¹³C), a stable isotope of carbon, allows for the tracking of carbon atoms through reaction pathways without introducing radioactivity. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to detect the position of the ¹³C label in reaction intermediates and final products. wikipedia.orgnih.gov This information provides invaluable insights into bond-forming and bond-breaking steps, the presence of transient intermediates, and the structure of transition states. x-chemrx.com

In the context of pyridine (B92270) chemistry, isotopic labeling has been utilized to understand various reaction mechanisms. For instance, ¹³C labeling can help to distinguish between different potential pathways in substitution or ring-opening reactions. By determining the location of the ¹³C atom in the products, researchers can infer the sequence of events at the molecular level.

While specific studies on this compound are not available, theoretical and computational studies, such as those using Density Functional Theory (DFT), have been conducted on the unlabeled 2,3-dichloropyridine to understand its structural and electronic properties. researchgate.net Such computational approaches can predict reaction pathways and the energies of intermediates and transition states, and could, in principle, be combined with experimental isotopic labeling studies to provide a comprehensive understanding of a reaction mechanism.

Given the absence of specific research data on the use of this compound as a tracer, no experimental data tables or detailed research findings can be presented. The potential application of this labeled compound in mechanistic studies remains a prospective area for future research.

2,3 Dichloropyridine 2 13c As a Labeled Precursor in Advanced Chemical Synthesis

Design and Synthesis of Complex ¹³C-Labeled Heterocyclic Scaffolds (e.g., α-Carbolines)

The 2,3-dichloropyridine (B146566) moiety is a valuable starting material for constructing fused heterocyclic systems due to its two distinct reactive chlorine sites. One of the most prominent applications is in the synthesis of α-carbolines (9H-pyrido[2,3-b]indoles), a structural motif present in numerous biologically active compounds. The synthesis can be adapted to use 2,3-Dichloropyridine-2-¹³C, thereby introducing a ¹³C label into a specific position of the resulting carboline core.

A common synthetic route involves a two-step, one-pot palladium-catalyzed process: an initial Buchwald-Hartwig amination followed by an intramolecular direct arylation. orgsyn.org In this sequence, 2,3-Dichloropyridine-2-¹³C is first coupled with a substituted aniline (B41778). The resulting intermediate, a 3-chloro-N-arylpyridin-2-amine-¹³C, undergoes a subsequent intramolecular C-H activation/C-C bond formation to yield the ¹³C-labeled α-carboline.

The general reaction scheme is as follows:

Buchwald-Hartwig Amination: 2,3-Dichloropyridine-2-¹³C reacts with an aniline derivative in the presence of a palladium catalyst (e.g., Palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., sodium tert-butoxide). The reaction selectively substitutes the chlorine atom at the C2 position, which is more activated, to form a C-N bond.

Intramolecular Direct Arylation: The resulting N-aryl intermediate is then heated, often at high temperatures (e.g., 180 °C) with a suitable base, to facilitate the palladium-catalyzed intramolecular cyclization, forming the indole (B1671886) ring of the α-carboline scaffold.

The use of 2,3-Dichloropyridine-2-¹³C ensures that the resulting α-carboline is specifically labeled at the C-9a position, providing a powerful tool for subsequent mechanistic or analytical studies.

| Aniline Reactant | Resulting ¹³C-Labeled α-Carboline Product | Potential Research Application |

|---|---|---|

| Aniline | 9H-Pyrido[2,3-b]indole-9a-¹³C | Core scaffold for medicinal chemistry exploration |

| 4-Methoxyaniline | 6-Methoxy-9H-pyrido[2,3-b]indole-9a-¹³C | Labeled analogue of natural product derivatives |

| 4-Trifluoromethylaniline | 6-(Trifluoromethyl)-9H-pyrido[2,3-b]indole-9a-¹³C | Tracer for metabolic stability studies |

Preparation of Labeled Standards for Analytical Method Development and Validation in Research

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS). unimi.it Because they have nearly identical chemical and physical properties to their unlabeled counterparts, they co-elute chromatographically and exhibit similar ionization efficiencies, but are distinguishable by their mass. This allows for precise correction of matrix effects and variations during sample preparation and analysis.

2,3-Dichloropyridine is a crucial intermediate in the synthesis of various agrochemicals, including the widely used insecticide chlorantraniliprole (B1668704). cabidigitallibrary.orgchemicalbook.com Consequently, 2,3-Dichloropyridine-2-¹³C is an ideal precursor for synthesizing ¹³C-labeled analytical standards of these important compounds. By incorporating the labeled precursor early in the synthetic route, a labeled version of the final active ingredient or its key metabolites can be produced.

For example, the synthesis of chlorantraniliprole involves coupling a derivative of 2,3-dichloropyridine with a substituted anthranilic acid. Using 2,3-Dichloropyridine-2-¹³C would lead to chlorantraniliprole-¹³C, which can be used as an internal standard for monitoring its presence and concentration in environmental, agricultural, and food samples with high accuracy and precision.

| Unlabeled Analyte | ¹³C-Labeled Internal Standard | Analytical Application |

|---|---|---|

| Chlorantraniliprole | Chlorantraniliprole-¹³C (labeled on the pyridine (B92270) ring) | Quantitative analysis in soil, water, and crop samples |

| Substituted 3-(carboxamido)pyridine derivatives | ¹³C-labeled 3-(carboxamido)pyridine derivatives | Pharmacokinetic studies of potential anti-inflammatory drugs chemicalbook.com |

| Metabolite of a pyridine-based agrochemical | ¹³C-labeled metabolite | Metabolism and environmental fate studies |

Incorporation into Labeled Probes for Biochemical and Material Science Research

The introduction of a ¹³C atom at a specific molecular position creates a powerful, non-invasive probe for nuclear magnetic resonance (NMR) spectroscopy. ¹³C NMR offers significant advantages over ¹H NMR, including a much wider chemical shift range (~200 ppm vs. ~10 ppm), which dramatically reduces signal overlap in complex molecules and mixtures. acs.orgnih.gov This makes ¹³C an ideal nucleus for probing molecular structure, dynamics, and interactions.

By using 2,3-Dichloropyridine-2-¹³C as a synthetic precursor, the ¹³C label can be incorporated into a wide array of molecules designed as probes for biochemical or material science applications.

Biochemical Research: A ligand or potential drug molecule synthesized from 2,3-Dichloropyridine-2-¹³C can be used to study its interaction with a biological target, such as a protein or enzyme. The ¹³C label at the C2 position of the pyridine ring provides a unique spectroscopic handle. Changes in the chemical shift, relaxation properties, or line width of the ¹³C signal upon binding can provide detailed information about the binding event, the local environment of the ligand in the binding pocket, and conformational changes, all without the spectral complexity of ¹H NMR. nih.govacs.org

Material Science Research: In material science, pyridine-containing polymers or functional materials are common. Synthesizing these materials using 2,3-Dichloropyridine-2-¹³C allows for the investigation of their structure and dynamics using solid-state NMR. The ¹³C label can be used to determine the orientation of the pyridine units within a polymer matrix, study the mobility of different segments, or probe intermolecular interactions that govern the material's bulk properties.

Stereoselective Synthesis of Advanced Labeled Molecules

While 2,3-dichloropyridine is an achiral molecule, it can be used as a precursor in reactions that generate new stereocenters. Performing such reactions in an enantioselective manner allows for the synthesis of chiral, enantioenriched molecules. When 2,3-Dichloropyridine-2-¹³C is used in these sequences, the result is a stereochemically defined molecule containing a ¹³C label.

One potential strategy involves the asymmetric functionalization of the pyridine ring. For instance, a catalytic asymmetric addition to a dihydropyridine (B1217469) intermediate, derived from the initial pyridine, can create a chiral center. A rhodium-catalyzed asymmetric reductive Heck reaction, for example, has been used to synthesize enantioenriched 3-substituted piperidines from pyridine precursors. snnu.edu.cn A similar strategy could be envisioned where a derivative of 2,3-Dichloropyridine-2-¹³C is first partially reduced and then subjected to an asymmetric carbo-metalation or similar C-C bond-forming reaction.

The resulting ¹³C-labeled chiral molecule would be invaluable for several applications:

Stereochemical Assignment: The ¹³C label can aid in the assignment of absolute or relative stereochemistry using advanced NMR techniques.

Mechanistic Studies: The label can be used to trace the fate of specific atoms through complex reaction mechanisms, helping to elucidate the stereodetermining step of an asymmetric catalysis.

Chiral Recognition Studies: Labeled enantiomers can be used in NMR-based studies to investigate chiral recognition phenomena, such as the binding of a chiral molecule to a receptor or a chiral stationary phase in chromatography.

While specific examples of stereoselective syntheses starting directly from 2,3-Dichloropyridine-2-¹³C are not widely documented, the principles of asymmetric catalysis on pyridine-like scaffolds provide a clear pathway for its potential application in this advanced field. st-andrews.ac.uk

Computational and Theoretical Studies on 2,3 Dichloropyridine 2 13c and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 2,3-Dichloropyridine-2-13C. These calculations can elucidate the molecule's ground-state electronic structure, molecular orbital energies, and the distribution of electron density. The introduction of a ¹³C isotope at the C2 position does not significantly alter the electronic structure compared to the unlabeled compound, but it serves as a sensitive probe for changes in the local electronic environment.

Calculations reveal the influence of the electronegative chlorine atoms and the nitrogen atom on the pyridine (B92270) ring. The nitrogen atom and the two chlorine atoms are electron-withdrawing, leading to a polarized ring system. DFT calculations, such as those using the B3LYP functional with a LANL2DZ basis set, can quantify the partial atomic charges on each atom. researchgate.net For the parent 2,3-dichloropyridine (B146566), the carbon atoms attached to the chlorine atoms are expected to have altered charge densities. The specific placement of ¹³C at the 2-position allows for a precise investigation of electronic changes at this site during chemical reactions or intermolecular interactions.

Table 1: Calculated Atomic Charges in 2,3-Dichloropyridine (Representative Values) Note: This table is illustrative, based on typical DFT calculation results for halogenated pyridines. Exact values depend on the level of theory and basis set used.

| Atom | Calculated Charge (a.u.) |

|---|---|

| C2 | Varies based on method |

| C3 | Varies based on method |

| N1 | Negative |

| Cl (at C2) | Negative |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net For 2,3-dichloropyridine, the HOMO is typically a π-orbital distributed over the pyridine ring, while the LUMO is a π*-orbital. The presence of the ¹³C isotope does not change the qualitative nature of these orbitals but provides a specific nucleus whose NMR chemical shift is highly sensitive to changes in the electronic structure.

Molecular Dynamics Simulations of Labeled Systems and Their Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. nih.govrsc.org For this compound, MD simulations can provide insights into its conformational dynamics, solvation, and transport properties.

In a typical MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By tracking the trajectories of the atoms, various properties can be calculated, including radial distribution functions to understand solvation structure, diffusion coefficients, and conformational preferences.

The ¹³C label at the C2 position can be particularly useful in combined experimental and computational studies. For instance, NMR relaxation experiments on the labeled carbon can provide information about local dynamics, which can then be compared with and interpreted using MD simulations. These simulations can help to rationalize the observed relaxation behavior in terms of specific molecular motions and intermolecular interactions. nih.gov

Prediction and Interpretation of Spectroscopic Parameters for ¹³C-Labeled Pyridines

Computational methods are extensively used to predict and interpret spectroscopic parameters, with a particular focus on Nuclear Magnetic Resonance (NMR) spectroscopy for ¹³C-labeled compounds. columbia.eduacs.orgresearchgate.netlibretexts.org The ¹³C chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for molecular structure and bonding.

DFT calculations can predict ¹³C NMR chemical shifts with a good degree of accuracy. acs.org The chemical shift of the ¹³C-labeled C2 carbon in this compound will be influenced by the presence of the adjacent nitrogen and chlorine atoms. The electronegativity of these atoms generally leads to a downfield shift (higher ppm value). Computational predictions can help in the assignment of complex NMR spectra and in distinguishing between different isomers or conformers.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative) Note: This table illustrates the typical agreement between calculated and experimental chemical shifts for a substituted pyridine. Specific values for this compound would require dedicated calculations.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (¹³C) | ~150-155 | Varies with solvent |

| C3 | ~130-135 | Varies with solvent |

| C4 | ~140-145 | Varies with solvent |

| C5 | ~125-130 | Varies with solvent |

In addition to chemical shifts, spin-spin coupling constants (J-couplings) can also be calculated. nih.gov For this compound, the one-bond ¹³C-¹H coupling constant for the C6-H6 bond and longer-range ¹³C-¹H couplings can provide valuable structural information. Furthermore, if other positions were also ¹³C labeled, ¹³C-¹³C J-couplings could be calculated to probe the electronic structure of the C-C bonds.

Infrared (IR) spectroscopy is another technique where computational chemistry can aid in interpretation. youtube.comyoutube.comwisc.edu DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. The isotopic substitution of ¹²C with ¹³C at the C2 position will cause a small but predictable shift in the frequencies of vibrational modes involving the C2 atom. This isotopic shift can be used to confirm the assignment of specific bands in the experimental IR spectrum.

Modeling of Reaction Transition States and Energy Profiles for Labeled Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions by locating and characterizing transition states and mapping out the reaction energy profile. nih.govresearchgate.netresearchgate.net For reactions involving this compound, computational modeling can provide detailed insights into the reaction pathway, the structure of intermediates and transition states, and the factors that control reactivity and selectivity.

For example, in a nucleophilic aromatic substitution reaction at the C2 position, the ¹³C label allows for the direct probing of changes at the reaction center. DFT calculations can be used to model the reaction pathway, including the formation of the Meisenheimer complex intermediate and the subsequent departure of the chloride leaving group. The calculated energy profile can help to determine the rate-determining step of the reaction and to understand the influence of substituents and solvent on the reaction rate. nih.gov

The structure of the transition state is of particular importance, as it governs the kinetics of the reaction. Computational methods can provide the geometry, vibrational frequencies, and electronic structure of the transition state. The presence of the ¹³C label can be used in kinetic isotope effect (KIE) studies, both experimentally and computationally, to validate the calculated transition state structure.

Analysis of Isotopic Effects using Computational Methods

The substitution of a ¹²C atom with a ¹³C atom can lead to small but measurable changes in the rate of a chemical reaction, known as a kinetic isotope effect (KIE). harvard.edunih.govwikipedia.org The ¹³C KIE is a powerful tool for elucidating reaction mechanisms, as it is sensitive to changes in bonding at the labeled position in the transition state. youtube.com

Computationally, the KIE can be calculated from the vibrational frequencies of the reactant and the transition state for both the unlabeled and the ¹³C-labeled species. The primary ¹³C KIE is typically observed when the C-Cl bond at the C2 position is broken in the rate-determining step. A normal KIE (k₁₂/k₁₃ > 1) is expected if the bonding to the C2 carbon is weaker in the transition state than in the reactant, while an inverse KIE (k₁₂/k₁₃ < 1) suggests stronger bonding.

For instance, in an SₙAr reaction at C2, the change in hybridization from sp² in the reactant to sp³ in the Meisenheimer intermediate would lead to a change in the vibrational frequencies involving the C2 atom. This change in bonding would be reflected in the calculated KIE. By comparing the computationally predicted KIE with the experimentally measured value, the proposed reaction mechanism and transition state structure can be validated. nih.gov

Secondary KIEs can also be computationally investigated, where the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects are generally smaller but can still provide valuable information about the transition state structure.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Isotopic Labeling Strategies for Pyridine (B92270) Systems

The development of efficient methods for incorporating stable isotopes into organic molecules is crucial for numerous scientific disciplines, particularly in drug discovery and agrochemical development. While methods for synthesizing 15N-labeled pyridines by converting 14N-pyridines via ring-opening and closing have been explored, the synthesis of specifically labeled carbon-13 analogues like 2,3-Dichloropyridine-2-13C often relies on multi-step de novo synthesis. Future research will likely focus on more direct and efficient strategies for the site-specific introduction of 13C into the pyridine ring.

| Labeling Strategy | Potential Advantages | Key Research Challenges |

| C-H Activation/13C Insertion | Fewer synthetic steps, higher efficiency | Regioselectivity, catalyst development |

| Novel 13C Precursors | Cost-effectiveness, broader applicability | Availability and reactivity of precursors |

| Flow Chemistry Synthesis | Scalability, improved safety and control | Optimization of reaction conditions |

Integration of this compound into Hyperpolarization Techniques (e.g., DNP-NMR) for Enhanced Sensitivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool, but its inherently low sensitivity can be a limiting factor, especially for nuclei like 13C. Hyperpolarization techniques, such as dissolution Dynamic Nuclear Polarization (d-DNP), can enhance the NMR signal by several orders of magnitude, enabling real-time metabolic imaging and the study of transient chemical phenomena.

The integration of this compound into hyperpolarization workflows presents an exciting frontier. The 13C-label provides the necessary nucleus for hyperpolarization, and the dichloropyridine scaffold can be functionalized to create novel probes. For instance, by attaching it to molecules that target specific biological receptors or enzymes, hyperpolarized this compound derivatives could be used to monitor molecular interactions and enzymatic conversions with unprecedented sensitivity. Research in this area will focus on optimizing the hyperpolarization of this specific compound and designing derivatives with favorable relaxation times to maintain the hyperpolarized state for a sufficient duration for in vitro and in vivo studies.

| Hyperpolarization Technique | Potential Application of this compound | Expected Sensitivity Enhancement |

| Dissolution DNP-NMR | Real-time tracking of labeled probes in biological systems | >10,000-fold |

| Signal Amplification by Reversible Exchange (SABRE) | Rapid and cost-effective hyperpolarization for in vitro assays | 100 to 1,000-fold |

Applications in Advanced Materials Science for Probing Structural Dynamics (e.g., polymers, frameworks)

The unique electronic and structural properties of pyridine derivatives make them valuable components in advanced materials, including polymers and metal-organic frameworks (MOFs). The incorporation of this compound into these materials as a labeled monomer or ligand would provide a powerful spectroscopic handle to investigate their structure and dynamics.

Solid-state NMR spectroscopy of the 13C-labeled site could offer detailed insights into the local environment, conformation, and mobility of the pyridine unit within the material. This information is crucial for understanding structure-property relationships and for the rational design of new materials with tailored functionalities. For example, in polymers, the 13C label could be used to study chain dynamics and the effects of additives or processing conditions. In MOFs, it could probe host-guest interactions and framework flexibility. The reactive chlorine atoms on the pyridine ring also offer a route for post-synthetic modification, allowing for the covalent attachment of the labeled unit to a pre-formed material.

Exploration of Chemo-Enzymatic and Biocatalytic Approaches for Targeted Isotopic Labeling

Chemo-enzymatic and biocatalytic methods are gaining prominence as sustainable and highly selective alternatives to traditional chemical synthesis. The application of these approaches to the synthesis of isotopically labeled compounds like this compound is a burgeoning area of research.

Future investigations could focus on identifying or engineering enzymes that can catalyze the selective incorporation of 13C into the pyridine ring or its precursors. For example, enzymes could be employed for the asymmetric dearomatization of activated pyridines, a key step in the synthesis of more complex chiral molecules. By using a 13C-labeled pyridine substrate, this would allow for the production of enantiomerically pure, isotopically labeled compounds. This approach combines the precision of biocatalysis with the versatility of chemical synthesis to create complex labeled molecules that would be difficult to access through purely chemical means.

| Enzymatic Reaction | Potential for 13C Labeling | Advantages |

| Asymmetric Dearomatization | Synthesis of chiral, 13C-labeled piperidines | High stereoselectivity, mild reaction conditions |

| Regioselective Functionalization | Introduction of 13C at specific positions | High regioselectivity, reduced need for protecting groups |

Role in Advancing Non-Invasive Research Tools for Biological Systems (excluding clinical applications)

The ability to non-invasively monitor biological processes at the molecular level is essential for fundamental biological research. 13C-labeled compounds are valuable tools in this regard, as they can be used as tracers in metabolic studies and as probes for monitoring protein-ligand interactions using NMR spectroscopy.

This compound can serve as a versatile platform for the development of novel non-invasive research tools. The dichloropyridine core can be derivatized to create probes that bind to specific proteins or other biomolecules. The 13C label would then allow for the detection of these binding events and the characterization of the interaction using techniques like in-cell NMR. The chlorine atoms also provide a potential route for attaching fluorescent dyes or other reporter groups, creating multimodal probes that can be studied using both NMR and optical imaging. These advanced research tools will be instrumental in elucidating complex biological pathways and mechanisms in their native cellular environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.